molecular formula C18H20N2O4S2 B2844357 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 922048-81-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

Cat. No. B2844357
M. Wt: 392.49
InChI Key: VIZKYTDADGKTPP-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S2 and its molecular weight is 392.49. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ocular Hypotensive Activity

A study by Graham et al. (1989) explored derivatives of benzo[b]thiophene-2-sulfonamide for their potential as topically active inhibitors of ocular carbonic anhydrase, which can be useful in treating glaucoma. Among these compounds, 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester showed potent ocular hypotensive effects in rabbits and were selected for clinical evaluation (Graham et al., 1989).

Aerobic Oxidative Desulfurization

In green chemistry, benzothiophene derivatives have been utilized for oxidative desulfurization processes. Lu et al. (2010) demonstrated that benzothiophene and its derivatives can be oxidized to sulfones using an Anderson-type catalyst under mild conditions, showcasing a potential application in environmental science (Lu et al., 2010).

Fluorescent Probe for Thiophenols

Wang et al. (2012) developed a fluorescent probe for selectively discriminating thiophenols from aliphatic thiols. This probe has applications in chemical, biological, and environmental sciences for detecting toxic benzenethiols (Wang et al., 2012).

Antimicrobial Activities

Babu et al. (2013) synthesized a series of benzothiophene derivatives with significant antimicrobial activities against various bacterial and fungal strains. These findings underscore the potential of such compounds in developing new antimicrobial agents (Babu et al., 2013).

Binding Studies with Protein

Jun et al. (1971) investigated the binding of p-hydroxybenzoic acid esters to bovine serum albumin using a benzene sulfonamide derivative as a fluorescent probe. This research contributes to understanding the interaction between pharmaceutical compounds and proteins (Jun et al., 1971).

Carbonic Anhydrase Inhibitors

Sapegin et al. (2018) synthesized [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition of human carbonic anhydrases. This class of enzymes is therapeutically relevant, highlighting the potential of these compounds in drug development (Sapegin et al., 2018).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-4-9-20-14-8-7-13(19-26(22,23)16-6-5-10-25-16)11-15(14)24-12-18(2,3)17(20)21/h4-8,10-11,19H,1,9,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZKYTDADGKTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide

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